Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2-bromo-5-(4-fluorophenyl)thiazole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring, which may exhibit different biological activities.
Scientific Research Applications
Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used to study the structure-activity relationships of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, thiazole derivatives have been shown to inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromothiazole-4-carboxylate: Similar in structure but lacks the fluorophenyl group, which may affect its biological activity.
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: Contains a thiophene ring instead of a thiazole ring, which may result in different chemical and biological properties.
Uniqueness
Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate is unique due to the presence of both bromine and fluorophenyl substituents, which can enhance its biological activity and specificity. The combination of these substituents can lead to improved interactions with biological targets, making it a valuable compound in drug development .
Properties
Molecular Formula |
C11H7BrFNO2S |
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Molecular Weight |
316.15 g/mol |
IUPAC Name |
methyl 2-bromo-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H7BrFNO2S/c1-16-10(15)8-9(17-11(12)14-8)6-2-4-7(13)5-3-6/h2-5H,1H3 |
InChI Key |
XQYYRAODNDHRMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)Br)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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